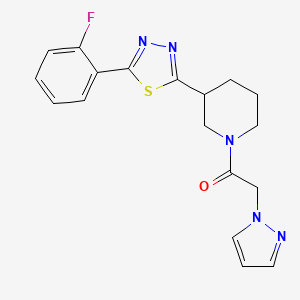![molecular formula C22H26N4O2 B2495461 1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one CAS No. 391218-36-3](/img/structure/B2495461.png)
1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds with complex heterocyclic structures. These compounds, including triazoles, thiadiazoles, and benzotriazoles, have been extensively studied for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
Synthesis of related compounds often involves cyclization reactions and interactions with various reagents to form the desired heterocyclic frameworks. For example, Biagi et al. (1995, 1997) described the synthesis of new 1,2,3‐triazolo[1,2‐a]benzotriazoles or 2,3‐benzo‐1,3a,6,6a‐tetraazapentalenes using deoxycyclization reactions of appropriate nitrophenyl-1,2,3-triazole derivatives and thermal decompositions of azidophenyl-1,2,3-triazoles (Biagi et al., 1995); (Biagi et al., 1997).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings, including triazoles and benzotriazoles, which are synthesized through complex reactions. The structures are typically confirmed using chemical and spectroscopic methods, indicating the intricate nature of these molecules.
Chemical Reactions and Properties
The chemical reactions often involve nitration, cyclization, and condensation steps, leading to a variety of derivatives with potentially different properties. Some synthesized compounds have been evaluated for their antibacterial and antifungal activities, suggesting their significance in developing new pharmacological agents (Khazi & Mahajanshetti, 1995).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on synthesizing new derivatives of triazolo[1,2-a]benzotriazoles and benzo-1,3a,6,6a-tetraazapentalenes, exploring their chemical structures through various synthetic routes. These studies aim to expand the library of heterocyclic compounds for further biological and chemical applications (Biagi et al., 1995), (Biagi et al., 1997).
Optoelectronics and Polymer Synthesis
A significant area of application involves the synthesis of polymers with potential optoelectronic applications. By integrating benzotriazole and quinoxaline units, novel monomers were developed for electrochemical polymerization, showing promising p- and n-type doping properties under ambient conditions. These materials have been considered for use in optoelectronics due to their broad absorption spectrum and small band gaps (Ozdemir et al., 2012).
Anticancer and Antimicrobial Activities
Research has also been directed towards evaluating the anticancer and antimicrobial potentials of triazolo and thiadiazole derivatives. For instance, fluorinated triazolo[3,4-b][1,3,4]thiadiazoles showed moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer agents (Chowrasia et al., 2017). Moreover, novel newly synthesized benzotriazoles exhibited antibacterial and antifungal activities, suggesting their utility as antimicrobial agents (Rajasekaran et al., 2006).
Propriétés
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-7-12-20(27)24-18-10-8-9-11-19(18)25-22(23-28-26(24)25)21-16(4)14(2)13-15(3)17(21)5/h8-11,13H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCADRKUSMPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2N3N1ON=C3C4=C(C(=CC(=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)
![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)
![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)
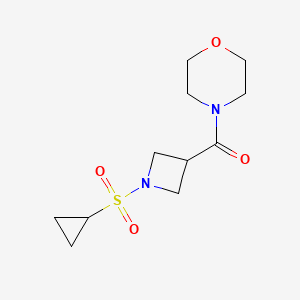
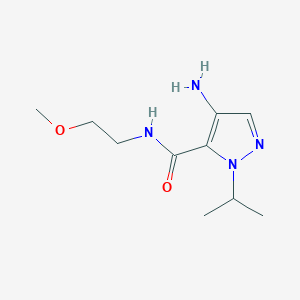
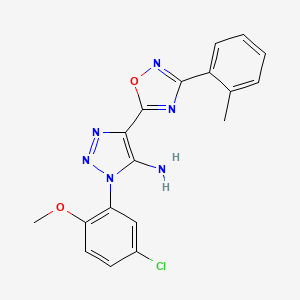
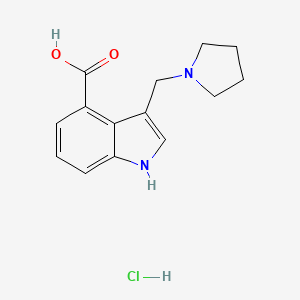
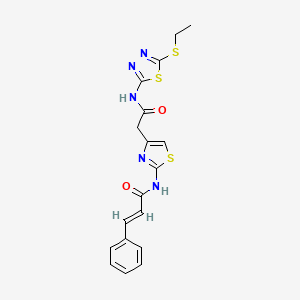
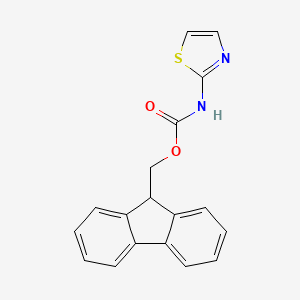
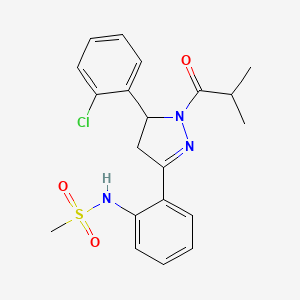
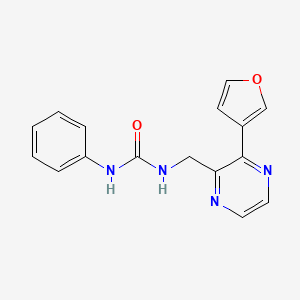
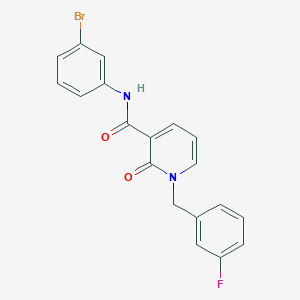
![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
